molecular formula C20H30N2O3 B2957698 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate CAS No. 1210770-10-7

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate

Número de catálogo B2957698
Número CAS: 1210770-10-7
Peso molecular: 346.471
Clave InChI: PYHNIYYQNYZNLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate, also known as Memantine, is a medication that is used to treat moderate to severe Alzheimer's disease. It is a non-competitive NMDA receptor antagonist that works by regulating the glutamate neurotransmitter in the brain. Memantine was first synthesized in the 1960s, and its effectiveness in treating Alzheimer's disease was discovered in the 1990s. Since then, it has been approved by the FDA and is widely used in the treatment of Alzheimer's disease.

Mecanismo De Acción

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate works by regulating the glutamate neurotransmitter in the brain. Glutamate is an excitatory neurotransmitter that is involved in learning and memory. However, excessive glutamate activity can lead to neuronal damage and cell death. 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate blocks the NMDA receptor, which is responsible for the excessive glutamate activity. This helps to reduce the excitotoxicity in the brain and prevent neuronal damage.
Biochemical and Physiological Effects:
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has several biochemical and physiological effects. It has been shown to improve cognitive function, reduce the severity of symptoms, and slow the progression of Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease and reduce the severity of symptoms in patients with Huntington's disease. Additionally, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has been shown to reduce the symptoms of depression and anxiety disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has several advantages for lab experiments. It is a well-studied compound that has been extensively tested for its effectiveness in treating Alzheimer's disease. It is also readily available and relatively inexpensive. However, there are some limitations to using 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate in lab experiments. It has a narrow therapeutic window, which means that the dosage must be carefully controlled to avoid toxicity. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Direcciones Futuras

There are several future directions for research on 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate. One area of research is to investigate its potential in treating other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to investigate its potential in treating depression and anxiety disorders. Additionally, research could be conducted to better understand its mechanism of action and to develop more effective dosing strategies. Finally, research could be conducted to investigate the long-term effects of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate on cognitive function and quality of life in patients with Alzheimer's disease.

Métodos De Síntesis

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate is synthesized from 1-amino-adamantane, which is reacted with ethyl chloroformate to produce 1-(adamantan-1-yl) carbamoyl ethyl chloroformate. This compound is then reacted with 1-cyano-1,2-dimethylpropene to produce 1-[(1-cyano-1,2-dimethylpropyl) carbamoyl] ethyl adamantane-1-carboxylate, which is the final product.

Aplicaciones Científicas De Investigación

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has been extensively studied for its effectiveness in treating Alzheimer's disease. Several clinical trials have shown that it can improve cognitive function and reduce the severity of symptoms in patients with moderate to severe Alzheimer's disease. It has also been studied for its potential in treating other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate has been studied for its potential in treating depression and anxiety disorders.

Propiedades

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-12(2)19(4,11-21)22-17(23)13(3)25-18(24)20-8-14-5-15(9-20)7-16(6-14)10-20/h12-16H,5-10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNIYYQNYZNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.